molecular formula C5H2F3N B1273224 2,3,5-Trifluoropyridine CAS No. 76469-41-5

2,3,5-Trifluoropyridine

Cat. No.: B1273224
CAS No.: 76469-41-5
M. Wt: 133.07 g/mol
InChI Key: JKVOXNTXYMXDHN-UHFFFAOYSA-N
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Safety and Hazards

2,3,5-Trifluoropyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, including 2,3,5-Trifluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased due to the high availability of the fluorinated synthetic blocks and the effective fluorinating reagents .

Biochemical Analysis

Biochemical Properties

2,3,5-Trifluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in fluorination reactions, such as fluoropyridine synthases . These interactions often involve the formation of covalent bonds between the fluorine atoms of this compound and the active sites of the enzymes, leading to the inhibition or activation of enzymatic activity . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and tyrosine kinases . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction . For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can undergo degradation, leading to the formation of various byproducts . These byproducts can have different effects on cellular function compared to the parent compound . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory and antioxidant activities . At high doses, this compound can cause significant toxicity, leading to adverse effects such as liver and kidney damage, oxidative stress, and apoptosis . These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, facilitating its conversion to various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of this compound, as well as its potential toxicity . Additionally, the interaction of this compound with cofactors such as NADPH can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its overall bioactivity . The accumulation of this compound in certain tissues can also have implications for its therapeutic and toxicological properties .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the action of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall bioactivity . For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3,5-Trifluoropyridine involves the reaction of 2,3,5-trichloropyridine with hydrofluoric acid. During this reaction, 2,3,5-trichloropyridine is reacted with hydrofluoric acid in a suitable solvent, with careful control of the reaction temperature and pH value .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,3,4-Trifluoropyridine
  • 2,3,6-Trifluoropyridine
  • 2,4,5-Trifluoropyridine
  • 2,5-Difluoropyridine

Comparison: 2,3,5-Trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other fluorinated pyridines. This unique arrangement of fluorine atoms makes it particularly useful in certain synthetic applications where other trifluoropyridines may not be as effective .

Properties

IUPAC Name

2,3,5-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVOXNTXYMXDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382558
Record name 2,3,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76469-41-5
Record name 2,3,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluoropyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

8.2 g of the compound obtained in Step 2 was added to a mixture of 320 ml of acetic acid and 120 ml of water, and 400 ml of 10% aqueous copper sulfate was added thereto. The resulting mixture was refluxed for 24 hours while removing water using a Dean-Stark trap, and the residue was dried to obtain 5.8 g (yield: 87.1%) of the title compound.
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320 mL
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400 mL
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120 mL
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Yield
87.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the degree of fluorine substitution impact the crystal packing of fluorinated pyridines?

A1: Research indicates a correlation between fluorine substitution and the crystal packing arrangements of fluorinated pyridines []. For instance, 2,3,5-trifluoropyridine exhibits a parallel arrangement of molecules within its crystal structure. This contrasts with the herringbone packing observed in the monosubstituted 3-fluoropyridine and the edge-to-face arrangement found in the fully substituted pentafluoropyridine. These variations highlight how increasing fluorine substitution can lead to stepwise changes in the crystal packing of these compounds [].

Q2: What computational methods can provide insights into the crystal packing behavior of fluorinated pyridines like this compound?

A2: Quantum-chemical calculations, specifically using methods like MP2/6-311G(d,p), offer valuable insights into the intermolecular interaction energies within crystal structures []. By analyzing these energies, researchers can identify energetically significant fragments, referred to as basic structural motifs, which contribute to the overall crystal packing stability. This approach provides a deeper understanding of the aggregation behavior of compounds like this compound at the molecular level [].

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